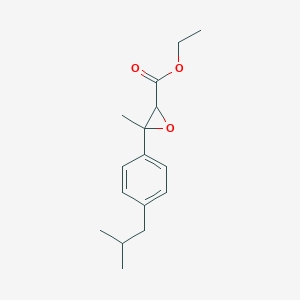
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is a chemical compound known for its unique structure and properties It is an ester derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate typically involves the esterification of ibuprofen with ethanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
Ibuprofen Ethyl Ester: Another ester derivative with similar properties.
Ibuprofen Hydrazide: A derivative used in the synthesis of other bioactive compounds .
Uniqueness
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
ethyl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H22O3/c1-5-18-15(17)14-16(4,19-14)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,14H,5,10H2,1-4H3 |
InChI Key |
SFRYUHVBJLTCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















